Chlorhydrate de cétraxate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cetraxate hydrochloride has several scientific research applications:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its role in inhibiting acrosomal proteinase acrosin, which is crucial in fertilization processes.

Medicine: Primarily researched for its anti-ulcer properties and potential use in treating gastric ulcers.

Industry: Utilized in the development of pharmaceuticals targeting gastrointestinal disorders

Mécanisme D'action

Target of Action

Cetraxate hydrochloride, commonly known as Cetraxate, primarily targets the gastrointestinal mucosa . It acts as a mucosal protectant, playing a crucial role in maintaining the health and integrity of the gastrointestinal tract .

Mode of Action

Cetraxate interacts with its target by indirectly stimulating capsaicin-sensitive afferent nerves . This interaction leads to an increase in mucosal blood flow , which is a key mechanism underlying its gastroprotective action .

Biochemical Pathways

It is known that the drug plays a significant role in preventing the decrease of gastric mucosal blood flow in patients infected withH. pylori . This suggests that Cetraxate may influence pathways related to blood flow regulation and gastric mucosal defense .

Pharmacokinetics

Its effect on mucosal blood flow is dose-related , indicating that its bioavailability and efficacy may be influenced by the dosage.

Result of Action

The primary molecular and cellular effect of Cetraxate’s action is the increased blood flow in the gastric mucosa . This results in enhanced protection of the gastrointestinal tract, particularly in the context of conditions such as acute gastritis, chronic gastritis, and gastric ulcers .

Action Environment

The efficacy and stability of Cetraxate’s action can be influenced by various environmental factors. For instance, the presence of H. pylori infection has been shown to impact the drug’s effectiveness . .

Analyse Biochimique

Biochemical Properties

Cetraxate hydrochloride plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes and proteins to exert its effects. One of the key interactions is with capsaicin-sensitive afferent nerves, which are crucial for gastric mucosal defense. Cetraxate hydrochloride indirectly stimulates these nerves, leading to an increase in mucosal blood flow . Additionally, it raises the levels of calcitonin gene-related peptide and substance P, which are powerful vasoactive substances .

Cellular Effects

Cetraxate hydrochloride has notable effects on various cell types and cellular processes. It enhances mucosal blood flow, which is vital for maintaining the integrity of the gastric lining. This compound also influences cell signaling pathways by increasing the levels of calcitonin gene-related peptide and substance P . These changes contribute to improved mucosal protection and healing of gastric lesions. Furthermore, cetraxate hydrochloride has been shown to modulate gene expression related to mucosal defense mechanisms .

Molecular Mechanism

The molecular mechanism of cetraxate hydrochloride involves several key processes. It indirectly stimulates capsaicin-sensitive afferent nerves, leading to increased mucosal blood flow . This action is crucial for its gastroprotective effects. Additionally, cetraxate hydrochloride enhances the production of prostaglandins, which play a vital role in maintaining mucosal integrity . The compound also interacts with various biomolecules, including enzymes and receptors, to exert its protective effects on the gastric mucosa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetraxate hydrochloride have been observed to change over time. The compound is stable under standard conditions and maintains its efficacy in promoting mucosal protection. Long-term studies have shown that cetraxate hydrochloride continues to enhance mucosal blood flow and protect against gastric lesions even after prolonged use

Dosage Effects in Animal Models

The effects of cetraxate hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively enhances mucosal protection and promotes healing of gastric ulcers . At higher doses, there may be potential toxic or adverse effects, including gastrointestinal disturbances and alterations in mucosal blood flow . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Cetraxate hydrochloride is involved in several metabolic pathways, particularly those related to mucosal protection and healing. It interacts with enzymes such as prostaglandin synthase, which is crucial for the production of prostaglandins . These interactions enhance mucosal integrity and promote healing of gastric lesions. Additionally, cetraxate hydrochloride may influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects .

Transport and Distribution

Cetraxate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in the gastric mucosa . This targeted distribution is essential for its cytoprotective effects. The compound’s ability to enhance mucosal blood flow further aids in its distribution and accumulation in the gastric lining .

Subcellular Localization

The subcellular localization of cetraxate hydrochloride is primarily within the gastric mucosa, where it exerts its protective effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in promoting mucosal protection and healing.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de Cetraxate implique l'estérification du 4-(2-carboxyléthyl)phénol avec l'acide trans-4-aminométhylcyclohexanecarboxylique. La réaction est généralement effectuée en présence d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .

Méthodes de production industrielle

La production industrielle de chlorhydrate de Cetraxate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et une surveillance continue des conditions de réaction pour assurer un rendement et une pureté élevés. Le produit final est purifié par recristallisation et séché sous vide pour obtenir un solide blanc à blanc cassé .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Cetraxate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent le convertir en formes réduites, souvent en utilisant des réactifs comme le borohydrure de sodium.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe ester peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le chlorhydrate de Cetraxate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des réactions d'estérification et d'hydrolyse.

Biologie : Investigué pour son rôle dans l'inhibition de l'acrosine, une protéinase acrosomique, qui est cruciale dans les processus de fécondation.

Médecine : Principalement étudié pour ses propriétés anti-ulcéreuses et son utilisation potentielle dans le traitement des ulcères gastriques.

Industrie : Utilisé dans le développement de médicaments ciblant les troubles gastro-intestinaux

Mécanisme d'action

Le chlorhydrate de Cetraxate exerce ses effets en inhibant l'acrosine, une protéinase acrosomique, une enzyme impliquée dans la dégradation de la zone pellucide pendant la fécondation. Cette inhibition empêche l'enzyme de dégrader la couche muqueuse protectrice de l'estomac, offrant ainsi un effet protecteur contre les ulcères . Les cibles moléculaires comprennent le site actif de l'acrosine, et les voies impliquées sont liées à l'inhibition enzymatique et à la protection muqueuse .

Comparaison Avec Des Composés Similaires

Composés similaires

Cimétidine : Un autre agent anti-ulcéreux, mais qui agit en inhibant les récepteurs H2 de l'histamine.

Ranitidine : Similaire à la cimétidine, elle inhibe les récepteurs H2 de l'histamine, mais a une structure chimique différente.

Oméprazole : Un inhibiteur de la pompe à protons qui réduit la production d'acide gastrique.

Unicité

Le chlorhydrate de Cetraxate est unique en raison de sa double action d'inhibition de l'acrosine, une protéinase acrosomique, et de protection muqueuse. Contrairement à la cimétidine et à la ranitidine, qui ciblent les récepteurs de l'histamine, le chlorhydrate de Cetraxate protège directement la muqueuse gastrique, ce qui en fait un composé précieux dans la recherche sur les ulcères gastriques .

Activité Biologique

Cetraxate hydrochloride, known chemically as 4-(2-carboxyethyl)phenyltrans-4-amino-methylcyclohexanecarboxylate hydrochloride, is an oral gastrointestinal medication primarily recognized for its cytoprotective and gastroprotective properties. This article delves into the biological activities of cetraxate hydrochloride, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Cetraxate hydrochloride exhibits several mechanisms that contribute to its biological activity:

- Mucosal Protection : Cetraxate enhances the production of mucus in the stomach lining, which plays a crucial role in protecting gastric mucosa from damage caused by acidic environments and irritants .

- Blood Flow Improvement : The compound prevents the decrease of gastric mucosal blood flow, particularly in patients infected with Helicobacter pylori, thereby aiding in the healing of gastric lesions .

- Inhibition of Enzyme Redistribution : In experimental models, cetraxate has been shown to prevent the redistribution of lysosomal enzymes during pancreatitis, indicating a protective role against pancreatic injury .

Therapeutic Applications

Cetraxate hydrochloride is primarily used for:

- Treatment of Gastric Ulcers : It is effective in treating gastric ulcers and acute gastritis by promoting mucosal healing and improving blood flow to the gastric lining .

- Management of Chronic Gastritis : The drug is indicated for acute exacerbations of chronic gastritis, providing symptomatic relief and enhancing mucosal integrity .

Case Studies

-

Pancreatitis Model :

- In a study involving rats with caerulein-induced pancreatitis, cetraxate administration (20 mg/kg) significantly reduced hyperamylasaemia, pancreatic edema, and trypsinogen activation. These findings suggest that cetraxate may be beneficial in preventing pancreatic injuries associated with chronic pancreatitis .

- Helicobacter Pylori Infection :

Data Summary

The following table summarizes key characteristics and findings related to cetraxate hydrochloride:

Propriétés

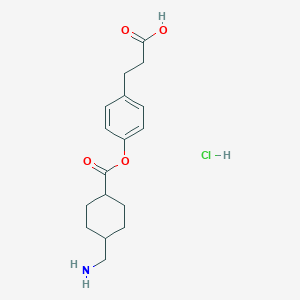

IUPAC Name |

3-[4-[4-(aminomethyl)cyclohexanecarbonyl]oxyphenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c18-11-13-1-6-14(7-2-13)17(21)22-15-8-3-12(4-9-15)5-10-16(19)20;/h3-4,8-9,13-14H,1-2,5-7,10-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USROQQUKEBHOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046459 | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27724-96-5 | |

| Record name | Cetraxate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027724965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetraxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, 4-[[[trans-4-(aminomethyl)cyclohexyl]carbonyl]oxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRAXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08IT6P8VHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.